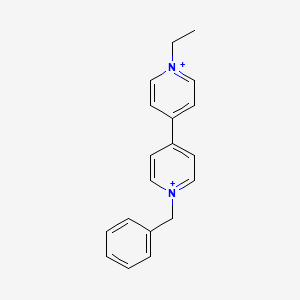
4,4'-Bipyridinium, 1-ethyl-1'-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bipyridinium, 1-ethyl-1’-(phenylmethyl)- is a derivative of bipyridinium compounds, which are known for their electrochemical properties. These compounds are often used in various scientific and industrial applications due to their ability to undergo reversible redox reactions. The addition of an ethyl and phenylmethyl group to the bipyridinium core enhances its chemical properties, making it a valuable compound in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bipyridinium, 1-ethyl-1’-(phenylmethyl)- typically involves the alkylation of 4,4’-bipyridine with ethyl and phenylmethyl halides. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions often require heating to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Bipyridinium, 1-ethyl-1’-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced to form radical cations or further reduced to neutral species.
Substitution Reactions: The phenylmethyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products:
Oxidation: The major products are often oxidized bipyridinium derivatives.
Reduction: The products include reduced forms of the bipyridinium compound.
Substitution: Substituted bipyridinium derivatives are formed.
Wissenschaftliche Forschungsanwendungen
4,4’-Bipyridinium, 1-ethyl-1’-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecular systems and supramolecular chemistry.
Biology: Investigated for its potential use in biological assays and as a probe for studying redox processes in biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in the development of redox-active drugs.
Industry: Utilized in the development of electrochromic devices, batteries, and other electronic applications due to its stable redox properties.
Wirkmechanismus
The mechanism of action of 4,4’-Bipyridinium, 1-ethyl-1’-(phenylmethyl)- involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it an effective mediator in redox processes. The molecular targets and pathways involved include interactions with electron transport chains and redox-active enzymes, which can influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- 4,4’-Bipyridinium, 1,1’-bis(phenylmethyl)-
- 4,4’-Bipyridinium, 1,1’-diethyl-
- 4,4’-Bipyridinium, 1,1’-dibutyl-
Comparison: 4,4’-Bipyridinium, 1-ethyl-1’-(phenylmethyl)- is unique due to the presence of both ethyl and phenylmethyl groups, which enhance its redox properties and stability compared to other bipyridinium derivatives. The phenylmethyl group provides additional steric hindrance, which can influence the compound’s reactivity and interaction with other molecules.
Eigenschaften
CAS-Nummer |
94148-09-1 |
|---|---|
Molekularformel |
C19H20N2+2 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
1-benzyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C19H20N2/c1-2-20-12-8-18(9-13-20)19-10-14-21(15-11-19)16-17-6-4-3-5-7-17/h3-15H,2,16H2,1H3/q+2 |
InChI-Schlüssel |
IUQYARDNYVRCQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















